Chlorbenzuron

Vue d'ensemble

Description

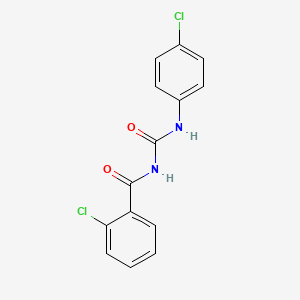

Chlorobenzuron is a chemical compound known as 2-chloro-N-[(chlorophenyl)carbamoyl]benzamide. It is an odourless, white solid with a melting point of 190-201°C. Chlorobenzuron is insoluble in water but soluble in organic solvents such as acetone, N,N-dimethylformamide, and pyrrole. It is primarily used as an insecticide to control pests like forest tent caterpillar moths, boll weevils, and gypsy moths .

Applications De Recherche Scientifique

Chlorobenzuron has several scientific research applications:

Mécanisme D'action

Target of Action

Chlorbenzuron, also known as 2-Chloro-N-((4-chlorophenyl)carbamoyl)benzamide or Chlorobenzuron, is a type of benzoylphenylureas (BPUs) that primarily targets the chitin biosynthesis in insects . Chitin is a crucial component of the insect cuticle, and its biosynthesis is essential for the insect’s growth and development .

Mode of Action

This compound acts as a chitin synthesis inhibitor (CSI). It interferes with the activity of chitin synthase, an enzyme crucial for chitin biosynthesis . This interference leads to a decrease in chitin production, causing molting failure, developmental malformation, and ultimately, the death of the insect .

Biochemical Pathways

This compound affects several biochemical pathways in insects. It disrupts the insect cuticle biosynthesis and detoxification metabolism . Additionally, it has been found to interfere with glycolysis and energy metabolism in insects . This compound enhances the enzyme activities and mRNA expressions of hexokinase (HK), phosphofructokinase (PFK), and pyruvate kinase (PK), leading to increased glycolytic flux .

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It is also stable under normal storage conditions and resistant to light and heat .

Result of Action

The primary result of this compound’s action is the impairment of molting and decrease in chitin in insects, leading to their death . It also causes growth arrest in insects by interfering with glycolysis and energy metabolism . The compound significantly decreases carbohydrate levels, adenosine triphosphate (ATP), and pyruvic acid (PA) in insects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it can evaporate when exposed to air and can move through the ground to enter groundwater . .

Analyse Biochimique

Biochemical Properties

Chlorbenzuron plays a significant role in biochemical reactions, particularly in inhibiting the synthesis of chitin, an essential component of the exoskeletons of insects. This inhibition disrupts the molting process, leading to the death of the insect. This compound interacts with enzymes such as chitin synthase, which is crucial for chitin production. By binding to this enzyme, this compound effectively halts the polymerization of N-acetylglucosamine, the building block of chitin .

Cellular Effects

This compound affects various types of cells, particularly those involved in the growth and development of insects. It influences cell function by disrupting cell signaling pathways related to molting and development. This disruption leads to altered gene expression and metabolic processes within the cells. For instance, the inhibition of chitin synthesis affects the structural integrity of cells, leading to cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of chitin synthase, thereby inhibiting its activity. This binding prevents the enzyme from catalyzing the polymerization of N-acetylglucosamine into chitin. Additionally, this compound may induce changes in gene expression related to chitin synthesis and other metabolic pathways, further amplifying its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal conditions but can degrade in the presence of strong acids or bases. Long-term exposure to this compound in in vitro and in vivo studies has shown persistent inhibition of chitin synthesis, leading to prolonged effects on cellular function and insect development .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits chitin synthesis without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including disruption of other metabolic processes and potential adverse effects on non-target organisms .

Metabolic Pathways

This compound is involved in metabolic pathways related to chitin synthesis. It interacts with enzymes such as chitin synthase and may also affect other enzymes involved in the metabolism of carbohydrates and proteins. These interactions can lead to changes in metabolic flux and metabolite levels, further influencing the overall metabolic state of the organism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific tissues can influence its overall efficacy and potential toxicity .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with chitin synthase and other related enzymes. The compound may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its inhibitory effects on chitin synthesis .

Méthodes De Préparation

Chlorobenzuron can be synthesized through several methods. One common synthetic route involves the reaction of O-chlorobenzoyl chloride with p-chlorophenyl urea in the presence of a catalyst. Another method involves reacting oxalyl chloride (or phosgene) with O-chlorobenzamide to form O-chlorobenzoyl isocyanate, which is then reacted with p-chloroaniline .

Analyse Des Réactions Chimiques

Chlorobenzuron undergoes various chemical reactions, including:

Oxidation: Chlorobenzuron can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert Chlorobenzuron into its corresponding amine derivatives.

Substitution: Chlorobenzuron can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Comparaison Avec Des Composés Similaires

Chlorobenzuron belongs to the class of benzoylurea insecticides, which includes other compounds like diflubenzuron and triflumuron. These compounds share similar mechanisms of action, inhibiting chitin synthesis in insects. Chlorobenzuron is unique in its specific molecular structure and its effectiveness against a broader range of pests .

Similar Compounds

- Diflubenzuron

- Triflumuron

- Lufenuron

Chlorobenzuron’s unique properties and effectiveness make it a valuable compound in pest control and scientific research.

Activité Biologique

Chlorobenzuron, a member of the benzoylurea class of insecticides, is primarily recognized for its role as a chitin synthesis inhibitor (CSI). This compound disrupts the biosynthesis of chitin, a vital component of the exoskeleton in insects, leading to significant biological effects. This article explores the biological activity of Chlorobenzuron, detailing its mechanism of action, biochemical pathways, and relevant case studies.

Target Enzyme:

Chlorobenzuron specifically inhibits chitin synthase, an enzyme essential for chitin production. By binding to the active site of this enzyme, Chlorobenzuron prevents the polymerization of N-acetylglucosamine into chitin, thereby disrupting the formation of the insect cuticle.

Biochemical Pathways:

The inhibition of chitin synthesis affects several biochemical pathways in insects. This includes disruption in molting processes and alterations in detoxification metabolism. The resultant impairment leads to developmental failures and mortality in insect populations.

Chlorobenzuron's biological activity can be summarized as follows:

| Property | Description |

|---|---|

| Chemical Class | Benzoylphenylureas (BPUs) |

| Primary Action | Inhibition of chitin synthesis through chitin synthase inhibition |

| Stability | Stable under normal conditions; degrades in strong acids or bases |

| Toxicity | Varies with dosage; lower doses inhibit without significant toxicity |

Cellular Effects

Chlorobenzuron's impact on cellular functions has been extensively studied. It influences cell signaling pathways related to growth and development in insects, leading to altered gene expression and metabolic processes. For instance, transcriptomic analyses have identified numerous differentially expressed genes (DEGs) associated with cuticle biosynthesis following Chlorobenzuron treatment.

Study on Hyphantria cunea

A comprehensive study conducted on Hyphantria cunea larvae evaluated the effects of Chlorobenzuron on cuticle formation and detoxification metabolism. The study revealed:

- Differential Gene Expression: A total of 1,973 DEGs were identified post-treatment.

- Proteomic Analysis: 714 differentially expressed proteins (DEPs) were annotated using Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) databases.

- Chitin Levels: Significant reductions in chitin levels were observed in treated larvae compared to controls (F=82.54, P<0.0001).

These findings underscore the molecular disruptions caused by Chlorobenzuron, particularly its effects on cuticle integrity and insect viability .

Pharmacokinetics and Dosage Effects

Research indicates that Chlorobenzuron exhibits varied effects based on dosage:

- Low Doses: Effective inhibition of chitin synthesis with minimal toxicity.

- High Doses: Increased toxicity and potential disruption of other metabolic processes.

Long-term exposure studies demonstrate persistent inhibition effects on cellular functions and insect development .

Propriétés

IUPAC Name |

2-chloro-N-[(4-chlorophenyl)carbamoyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O2/c15-9-5-7-10(8-6-9)17-14(20)18-13(19)11-3-1-2-4-12(11)16/h1-8H,(H2,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSCQJTUAKNUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205795 | |

| Record name | 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57160-47-1 | |

| Record name | Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057160471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Chlorbenzuron as an insecticide?

A1: this compound belongs to the benzoylurea (BPU) class of insecticides. It primarily acts by disrupting the formation of chitin, a crucial component of insect exoskeletons. [] While the exact mechanism remains elusive, research suggests that BPUs may interfere with multiple steps in chitin synthesis, ultimately leading to molting impairments and death. []

Q2: How does this compound impact insect cuticle development on a molecular level?

A2: Transcriptomic and proteomic analyses on this compound-treated Hyphantria cunea larvae revealed significant changes in the expression of genes and proteins involved in cuticle biosynthesis. [] These findings suggest that this compound disrupts the normal expression patterns of genes and proteins essential for chitin production and cuticle formation. []

Q3: What are the downstream effects of this compound treatment on insect physiology?

A3: By disrupting chitin synthesis, this compound primarily causes abortive molting in insects. [] This means insects are unable to shed their old exoskeletons and develop properly, ultimately leading to death. [] Studies on Hyphantria cunea also showed a decrease in chitin content following this compound exposure. []

Q4: Does this compound exhibit any ovicidal activity?

A4: Yes, studies have shown that this compound can negatively affect insect eggs. Research on the oak longhorn beetle (Massicus raddei) demonstrated that treating adults with this compound significantly reduced egg hatching rates. []

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of this compound. For this information, it is recommended to consult resources like PubChem or pesticide databases.

Q6: Can this compound be effectively encapsulated for controlled release applications?

A6: Yes, this compound has been successfully encapsulated into microcapsules using natural chitosan and sodium alginate through a Layer-by-Layer self-assembly method. [] This encapsulation technique has the potential to improve the stability and environmental compatibility of this compound. []

Q7: Are there any known synergistic effects of this compound with other insecticides?

A7: Yes, this compound has demonstrated synergistic effects when combined with other insecticides. For example, a mixture of this compound and Abamectin exhibited enhanced control of Dendrolimus punctatus compared to either insecticide alone. [, , ] Additionally, this compound combined with Bacillus thuringiensis (Bt) showed increased toxicity and faster killing of Hyphantria cunea larvae compared to either agent alone. []

Q8: Which insect pests are effectively controlled by this compound?

A8: Research indicates that this compound is effective against a range of insect pests, including:

- Plutella xylostella (Diamondback moth) []

- Lyonetia clerkella (Peach leafminer) []

- Dendrolimus punctatus (Pine caterpillar) [, , ]

- Brontispa longissima (Coconut hispine) []

- Hyphantria cunea (Fall webworm) [, , ]

- Carposina nipponensis (Peach fruit moth) [, ]

- Pristiphora erichsonii (Larch sawfly) []

- Apocheima cinerarius (Poplar looper) []

- Malacosoma neustria testacea (Lackey moth) []

- Agrilus lewisiellus (Walnut bronze borer) []

- Plecoptera oculata []

- Ezythmneura apicahs (Grape Spot Leafhopper) []

- Massicus raddei (Oak longhorn beetle) []

- Pissodes validirostris []

Q9: What are the typical application methods for this compound in pest control?

A9: this compound is typically applied as a spray, either through conventional methods or aerial spraying. [, , , , ] It has been formulated as a suspension concentrate (SC), wettable powder (WP), and emulsifiable powder (EP) for different application needs. [, , , , ]

Q10: Is there evidence of resistance development to this compound in insect populations?

A10: Yes, some studies indicate emerging resistance to this compound. For instance, apple leafminer (Lithocolletis ringoniella) populations collected from different orchards in Shandong Province showed varying susceptibility levels to this compound. [] Notably, the Wendeng population exhibited a 70.34-fold resistance compared to the susceptible strain. []

Q11: How does this compound compare in toxicity to beneficial insects like Coccinella septempunctata (Seven-spotted ladybug)?

A11: Studies show that this compound is relatively safe for Coccinella septempunctata. Its toxicity to this beneficial predator is classified as low compared to insecticides like alpha-cypermethrin and phoxim. []

Q12: What analytical techniques are commonly used for the detection and quantification of this compound residues?

A12: Several analytical methods have been employed for this compound analysis, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.